molecular formula C9H7F3N2 B12956524 3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile

3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile

Cat. No.: B12956524
M. Wt: 200.16 g/mol
InChI Key: QFAASUNRXNXTEC-UHFFFAOYSA-N
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Description

3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile is an organic compound characterized by the presence of an amino group, a trifluoroethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of 2-bromo-5-fluorobenzotrifluoride, followed by a Grignard reaction to introduce the trifluoroethyl group. The intermediate product is then subjected to hydrolysis and subsequent dehydration to yield the desired benzonitrile compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent yields. The process also emphasizes safety and environmental considerations, such as minimizing the use of hazardous reagents like cuprous cyanide .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is used in the production of agrochemicals and specialty polymers.

Mechanism of Action

The mechanism of action of 3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The nitrile group can participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(trifluoromethyl)benzonitrile
  • 4-Amino-3-(trifluoromethyl)benzonitrile

Uniqueness

3-Amino-5-(2,2,2-trifluoroethyl)benzonitrile is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted benzonitriles. This uniqueness makes it particularly valuable in the synthesis of compounds with enhanced biological activity and stability .

Properties

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

3-amino-5-(2,2,2-trifluoroethyl)benzonitrile

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)4-6-1-7(5-13)3-8(14)2-6/h1-3H,4,14H2

InChI Key

QFAASUNRXNXTEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)N)CC(F)(F)F

Origin of Product

United States

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